7-Bromo-5-cyano-1H-indole-2-carboxylic acid
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Overview
Description
7-Bromo-5-cyano-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of 5-bromoindole-2-carboxylic acid as a starting material, which undergoes further functionalization to introduce the cyano group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols involving bromination, nitration, and carboxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-cyano-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-5-cyano-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-5-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Bromo-1H-indole-2-carboxylic acid
- 7-Bromoindole
- Indole-3-acetic acid
Comparison: Compared to other indole derivatives, 7-Bromo-5-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H5BrN2O2 |
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Molecular Weight |
265.06 g/mol |
IUPAC Name |
7-bromo-5-cyano-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2/c11-7-2-5(4-12)1-6-3-8(10(14)15)13-9(6)7/h1-3,13H,(H,14,15) |
InChI Key |
DGOOSBBSYVAYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(N2)C(=O)O)Br)C#N |
Origin of Product |
United States |
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